molecular formula C10H10BrNO B15234224 7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1314241-99-0

7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B15234224
CAS No.: 1314241-99-0
M. Wt: 240.10 g/mol
InChI Key: JYQWNOYEAWZUDJ-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound features a bromine atom at the 7th position, a methyl group at the 4th position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom at the 7th position of the isoquinoline ring.

    Methylation: Addition of a methyl group at the 4th position.

    Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may convert the compound into its fully saturated form.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom at a different position.

    4-methylisoquinoline: Similar compound without the bromine atom.

Uniqueness

7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

CAS No.

1314241-99-0

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-4-methyl-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C10H10BrNO/c1-6-9-3-2-8(11)4-7(9)5-12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

JYQWNOYEAWZUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CNC1=O)C=C(C=C2)Br

Origin of Product

United States

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